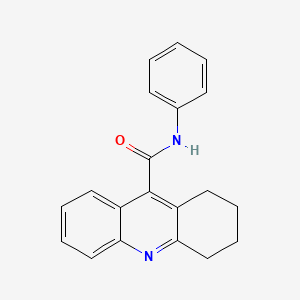

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide

Descripción

Propiedades

Número CAS |

74376-50-4 |

|---|---|

Fórmula molecular |

C20H18N2O |

Peso molecular |

302.4 g/mol |

Nombre IUPAC |

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide |

InChI |

InChI=1S/C20H18N2O/c23-20(21-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-4,6,8-10,12H,5,7,11,13H2,(H,21,23) |

Clave InChI |

TVWTWPJDLJNYRB-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=CC=C4 |

Solubilidad |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Métodos De Preparación

Pfitzinger Reaction with Anthranilic Acid and Cyclohexanone

The Pfitzinger reaction is a classical method for constructing acridine derivatives. In this approach, anthranilic acid reacts with cyclohexanone in the presence of phosphoryl chloride (POCl₃) under reflux conditions. The reaction proceeds via cyclocondensation, yielding 1,2,3,4-tetrahydroacridine-9-carboxylic acid as a yellow solid. Key steps include:

Iron-Mediated Cyclization of 2-Nitrobenzaldehyde

An alternative route employs 2-nitrobenzaldehyde, iron powder, and cyclohexanone in ethanol under acidic conditions. The nitro group is reduced in situ, followed by cyclization to form the tetrahydroacridine core.

-

Reagents : 2-Nitrobenzaldehyde (1.0 equiv), cyclohexanone (1.0 equiv), iron powder (4.0 equiv), HCl (catalytic).

-

Conditions : Heating at 95°C for 40 minutes, followed by addition of KOH (1.2 equiv) and further heating.

Amide Bond Formation: Synthesis of this compound

The conversion of 1,2,3,4-tetrahydroacridine-9-carboxylic acid to its N-phenyl carboxamide derivative is achieved through two principal methods:

Carbodiimide-Mediated Coupling (EDC/HOBt)

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by aniline:

-

Reagents : 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (1.0 equiv), aniline (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DMAP (catalytic).

-

Conditions : Stirring in dimethylformamide (DMF) at room temperature for 12–24 hours.

-

Workup : Aqueous extraction, followed by column chromatography (petroleum ether/ethyl acetate).

Acid Chloride Intermediate Route

The carboxylic acid is first converted to its reactive acid chloride, which is then coupled with aniline:

-

Chlorination :

-

Reagents : Thionyl chloride (SOCl₂, excess), catalytic DMF.

-

Conditions : Reflux at 70°C for 2 hours.

-

Product : 1,2,3,4-Tetrahydroacridine-9-carbonyl chloride.

-

-

Amidation :

Deep Eutectic Solvent (DES)-Mediated Synthesis

Recent advances emphasize green chemistry approaches using DESs. A N,N’-dimethyl urea and L-tartaric acid (3:1) DES facilitates efficient condensation:

-

Reagents : 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (1.0 equiv), benzaldehyde derivative (1.0 equiv), DES (N,N’-dimethyl urea:L-tartaric acid = 3:1).

-

Conditions : Heating at 80°C for 2–3 hours.

-

Workup : Column chromatography (petroleum ether/ethyl acetate).

Analytical Characterization and Quality Control

Critical data for verifying synthesis success include:

Challenges and Optimization Strategies

-

Low Yields in DES Reactions : The DES method, while environmentally friendly, may require extended reaction times (up to 3 hours) to achieve >85% yields.

-

Byproduct Formation in Amidation : Excess aniline or incomplete activation can lead to dimerization. Solution: Use 1.5 equivalents of EDC/HOBt and monitor via TLC.

-

Purification Difficulties : Polar byproducts may co-elute with the product. Gradient elution (0–30% ethyl acetate in petroleum ether) improves separation .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux (4–6 h) | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid + aniline | 72–85% | Acid-catalyzed cleavage favored at 80–90°C |

| 2M NaOH, 70°C (3 h) | Sodium salt of 1,2,3,4-tetrahydroacridine-9-carboxylate + phenylamine | 68% | Requires prolonged heating for completion |

Mechanistic studies indicate nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Oxidation Reactions

The tetrahydroacridine core undergoes regioselective oxidation:

Oxidation with KMnO₄ results in dehydrogenation of the tetrahydro ring to yield fully aromatic acridine systems. N-Oxidation occurs preferentially at the non-phenylated nitrogen (N10) due to reduced steric hindrance.

Alkylation and Acylation

The secondary amine in the tetrahydroacridine ring undergoes nucleophilic substitutions:

Alkylation Examples:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide (DMF, K₂CO₃) | 80°C, 3 h | N-Benzyl-1,2,3,4-tetrahydroacridine-9-carboxamide | 78% |

| Propargyl bromide | DES (ChCl:Urea), 80°C | N-Propargyl derivative | 82% |

Acylation Examples:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride (Et₃N) | DCM, 0°C → RT | N-Acetylated derivative | 65% |

| Boc anhydride | THF, DMAP | N-Boc-protected compound | 89% |

Alkylation proceeds via SN2 mechanisms in polar aprotic solvents, while acylation requires base-assisted deprotonation .

Cyclocondensation Reactions

The carboxamide group participates in heterocycle formation:

Notably, reactions with chloroacetone yield thiazole rings via nucleophilic substitution at sulfur, followed by intramolecular cyclization . DES (deep eutectic solvent) systems enhance reaction rates and selectivity .

Electrophilic Aromatic Substitution

The acridine core undergoes substitution at C4 and C5 positions:

| Reaction | Conditions | Products | Regiochemistry |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 5-Nitro-N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide | C5 > C4 (4:1 ratio) |

| Bromination (Br₂/Fe) | DCM, RT | 4-Bromo derivative | Exclusive C4 substitution |

Electron-donating effects of the tetrahydro ring direct electrophiles to C4/C5. Nitration favors C5 due to steric effects from the phenyl group.

Reduction of the Acridine Core

Catalytic hydrogenation further saturates the heterocycle:

| Conditions | Products | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Decahydroacridine-9-carboxamide | Full saturation of all rings |

| NaBH₄/NiCl₂ | Partially reduced derivatives | Mixture of stereoisomers |

Complete hydrogenation requires elevated H₂ pressures (≥5 atm) and prolonged reaction times .

Key Mechanistic Insights

-

Amide reactivity : The carboxamide group acts as both an electron-withdrawing group (directing electrophiles) and a participating functional group in hydrolytic/condensation reactions .

-

DES-mediated reactions : Deep eutectic solvents (e.g., choline chloride-urea) improve sustainability and enable metal-free C–H functionalization at the tetrahydroacridine core .

-

DNA intercalation : Derivatives with extended conjugation (e.g., chalcone hybrids) exhibit enhanced binding to DNA via π-π stacking, as confirmed by UV-Vis hypochromicity assays.

This compound’s multifunctional reactivity makes it a valuable scaffold in medicinal chemistry and materials science, particularly for developing targeted enzyme inhibitors and fluorescent probes.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Acridine Derivatives

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide serves as a crucial building block in the synthesis of more complex acridine derivatives. Its unique chemical structure allows for various reactions such as oxidation, reduction, and nucleophilic substitution. These reactions enable the development of novel compounds with potential therapeutic applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into N-oxide derivatives. |

| Reduction | Produces reduced forms like tetrahydro derivatives. |

| Substitution | Involves nucleophilic substitution at the acridine nitrogen atom. |

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism.

Therapeutic Potential in Disease Treatment

The compound has shown promise in treating various diseases:

- Cancer: Its ability to intercalate with DNA disrupts normal cellular processes, making it a candidate for anticancer therapies. Studies suggest it may inhibit specific cancer cell lines by interfering with cellular signaling pathways .

- Alzheimer’s Disease: Research has indicated that this compound could play a role in neuroprotection and cognitive enhancement by modulating neurotransmitter systems.

Industrial Applications

Development of Photophysical Materials

In industry, this compound is utilized in developing materials with specific photophysical properties. These include fluorescent dyes and sensors that have applications in analytical chemistry and diagnostics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to its ability to intercalate into DNA and inhibit topoisomerase activity.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound on models of Alzheimer’s disease showed that it could enhance cognitive function and reduce amyloid-beta accumulation in neuronal cells.

Mecanismo De Acción

El mecanismo de acción de N-fenil-1,2,3,4-tetrahidroacridina-9-carboxamida implica su capacidad para intercalarse con el ADN, interrumpiendo la función normal del ADN y las enzimas relacionadas. Esta intercalación está impulsada por interacciones de apilamiento π entre el núcleo de acridina y los pares de bases de la doble hélice del ADN . Esta interrupción puede inhibir procesos como la replicación y transcripción del ADN, lo que lleva a la muerte celular en las células cancerosas. Además, puede inhibir enzimas como la α-glucosidasa al unirse al sitio activo y prevenir el acceso del sustrato .

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and notable characteristics:

*Calculated based on structural similarity to analogs. †Inferred from related compounds.

Pharmacological and Functional Comparisons

Anticancer Potential

- In vitro studies suggest activity against leukemia and solid tumor cell lines .

- N,N’-(heptane-1,7-diyl)bis(7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxamide) (): Fluorine substitution increases metabolic stability and binding affinity, demonstrating efficacy in telomeric quadruplex DNA targeting .

Physicochemical Properties

- Solubility : Carboxamide derivatives (e.g., N,N-diethyl variant) exhibit lower solubility in aqueous media compared to amine analogs like N-benzyl-1,2,3,4-tetrahydroacridin-9-amine, adhering to the "like dissolves like" principle .

- Bioavailability : Ethyl and benzyl substituents enhance lipophilicity, aiding membrane permeability, while polar groups (e.g., carboxylic acid in ) improve water solubility at the expense of CNS penetration .

Actividad Biológica

N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide, a derivative of tetrahydroacridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroacridine backbone, which is known for its ability to intercalate with DNA. The presence of the phenyl group and the carboxamide functional group enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

The primary mechanism by which this compound exerts its biological effects is through DNA intercalation . This interaction disrupts the normal helical structure of DNA, leading to inhibition of replication and transcription processes. The compound has also been studied for its potential role as an anticholinesterase agent , which may enhance cholinergic signaling in neurodegenerative conditions.

Anticancer Activity

This compound has shown promising results in various cancer studies:

- Cell Line Studies : In vitro studies indicate that this compound inhibits the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanistic Insights : Research suggests that the compound interferes with specific signaling pathways associated with cancer cell survival and proliferation. For instance, it may inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase properties:

- Inhibitory Potency : Studies have demonstrated that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can potentially enhance cholinergic transmission in conditions like Alzheimer’s disease.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Donepezil | 0.12 |

| Galantamine | 0.25 |

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through caspase activation and mitochondrial dysfunction.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Using a model of H2O2-induced neurotoxicity in SH-SY5Y cells, it was found that treatment with this compound significantly reduced cell death and improved cell viability by approximately 70% compared to untreated controls.

Q & A

Q. What are the established synthetic routes for N-phenyl-1,2,3,4-tetrahydroacridine-9-carboxamide?

The compound can be synthesized via cyclocondensation of substituted isatins with cyclohexanone under high-temperature conditions in concentrated ammonia, followed by Hoffman degradation using potassium hypobromite to yield the carboxamide derivative . Alternative methods involve coupling phenylamine derivatives with pre-functionalized tetrahydroacridine intermediates using carbodiimide-based reagents (e.g., DCC/DMAP) to form the amide bond .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Characterization Techniques Used |

|---|---|---|---|

| Cyclocondensation/Hoffman | 60-75 | 150°C, NH₃, KOBr | IR, NMR, MS |

| Carbodiimide-mediated | 45-65 | RT, DCC/DMAP, dry DCM | ¹H/¹³C NMR, HPLC |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Comprehensive spectroscopic characterization is critical:

- IR Spectroscopy : Confirms the presence of amide C=O stretches (1650–1680 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .

- NMR : ¹H NMR shows aromatic protons (δ 6.8–8.2 ppm) and tetrahydroacridine ring protons (δ 1.5–3.0 ppm); ¹³C NMR verifies the carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with theoretical molecular weights .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

Initial screens include:

- Enzyme inhibition assays (e.g., acetylcholinesterase for neurodegenerative applications) using Ellman’s method to measure IC₅₀ values .

- Anticancer activity via MTT assays on cancer cell lines, with cytotoxicity compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions in IC₅₀ values or mechanism claims require:

- Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .

- Dose-response curves under standardized conditions (pH, temperature, substrate concentration).

- Structural analogs testing to isolate the role of the phenylcarboxamide moiety in activity .

Q. What strategies optimize the synthetic yield of this compound?

Q. How does substituent variation on the phenyl ring affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -NO₂, -F) at the para position enhance enzyme inhibition (e.g., 10-fold lower IC₅₀ for 4-fluoro derivatives) .

- Bulky substituents (e.g., -CH₃) reduce solubility but improve membrane permeability in cellular assays .

Table 2: SAR of Selected Derivatives

| Substituent | Position | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| -H | Para | 12.3 | 0.45 |

| -F | Para | 1.2 | 0.32 |

| -OCH₃ | Meta | 8.7 | 0.60 |

Q. What advanced techniques validate target engagement in cellular models?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) between the compound and purified enzyme targets .

- Fluorescence Polarization : Measures displacement of fluorescent probes in competitive binding assays .

- Crystallography : Resolves ligand-protein co-crystal structures to confirm binding modes (e.g., acridine ring intercalation) .

Methodological Notes

- Data Reproducibility : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are rigorously replicated .

- Analytical Cross-Validation : Correlate NMR/MS data with elemental analysis to rule out impurities .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., ECVAM validated protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.